Macromerine

CAS No.: 2970-95-8

Cat. No.: VC1656607

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2970-95-8 |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

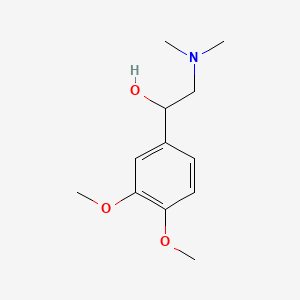

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol |

| Standard InChI | InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3 |

| Standard InChI Key | YAIPYAQVBZPSSC-UHFFFAOYSA-N |

| SMILES | CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

| Canonical SMILES | CN(C)CC(C1=CC(=C(C=C1)OC)OC)O |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Macromerine features a β-phenethylamine backbone characterized by several distinctive functional groups. The compound exists in two enantiomeric forms: (+)-Macromerine and (-)-Macromerine, with stereochemistry playing a crucial role in its biological activity .

Physical and Chemical Properties

The computed properties of macromerine include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 225.28 g/mol | |

| XLogP3 | 0.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 225.13649347 Da |

Macromerine demonstrates general stability under standard laboratory conditions but may exhibit sensitivity to light and moisture, necessitating careful handling during storage and experimentation.

Natural Occurrence and Distribution

Botanical Sources

Macromerine has been primarily identified in several cacti species within the Cactaceae family, with the highest concentrations found in:

This distribution pattern suggests evolutionary significance of this compound within this plant family, potentially serving ecological functions related to defense or environmental adaptation.

Biosynthesis in Plants

Biosynthetic Pathway

Research on the biosynthetic conversion of epinephrine to normacromerine in Coryphantha macromeris var. runyonii has provided valuable insights into the natural production of macromerine . Metanephrine, a normal metabolite of epinephrine in mammalian systems that has also been isolated from this cactus, appears to function as an intermediate between epinephrine and normacromerine .

Conversion Efficiency and Timeframe

Chemical Synthesis

Synthetic Approaches

Multiple synthetic routes have been developed for producing macromerine, with asymmetric synthesis being particularly valuable for creating enantiomerically pure forms of the compound.

Stereoselective Synthesis

An alternative synthetic pathway involves the reaction of 3,4-dimethoxyphenylacetone with dimethylamine in the presence of a reducing agent. These reactions are typically conducted in solvents such as ethanol or methanol, with temperatures ranging from room temperature to 100°C.

Pharmacology and Biological Activity

Comparative Studies

Comprehensive behavioral experiments have compared macromerine with related compounds including mescaline, normacromerine, and bisnormacromerine . In these studies, rats were administered various concentrations of these compounds during shuttle-avoidance and free-operant appetitional tasks .

Experimental Findings

In shuttle-avoidance tasks, three concentrations of macromerine (30, 50, and 80 mg/kg) were tested . Unlike mescaline, which affected the performance of untrained subjects at concentrations of 35 and 65 mg/kg (inhibiting group mean response latencies to the CS-UCS), macromerine showed no significant effect on performance in this task .

In contrast, studies examining mescaline, normacromerine, and bisnormacromerine demonstrated that these compounds produced observable drug effects in an appetitional task, specifically suppression of bar-pressing behavior for a minimum of five consecutive minutes . Probit analyses indicated that bisnormacromerine was approximately twice as potent as normacromerine in this experimental paradigm .

Psychoactivity Assessment

At least one dedicated study found macromerine to be non-psychoactive, contradicting earlier assumptions about its hallucinogenic properties . This discrepancy highlights the complexity of structure-activity relationships in phenethylamine derivatives and emphasizes the need for further research into macromerine's pharmacological profile.

Structure-Activity Relationships

Molecular Determinants of Activity

The stereochemistry of macromerine plays a significant role in its biological activity, with specific configurations influencing interactions with biological targets. The presence of methoxy groups at the 3,4-positions of the phenyl ring and the β-hydroxyl group contribute to its unique pharmacological profile compared to other phenethylamine derivatives.

Comparison to Related Compounds

Macromerine shares structural similarities with several other important phenethylamine compounds, including mescaline and epinephrine . These structural relationships provide valuable insights into the molecular features that determine specific biological activities within this class of compounds.

Analytical Methods for Detection and Quantification

Researchers have employed various analytical techniques for isolating, identifying, and quantifying macromerine in botanical samples and synthetic preparations. These include spectroscopic analysis methods, which have been essential for confirming the structure of macromerine and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume